molecular formula C18H18N6O B2515809 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide CAS No. 2034524-48-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide

Cat. No.: B2515809
CAS No.: 2034524-48-4
M. Wt: 334.383
InChI Key: MSWGQCXJRNAYRL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine moiety linked to a cyanophenyl group via a propyl chain, making it a versatile molecule for studying various biochemical and pharmacological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Linking the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where the triazolopyrimidine core is reacted with a propyl halide in the presence of a base like potassium carbonate.

    Attachment of the Cyanophenyl Group: The final step involves coupling the propyl-substituted triazolopyrimidine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic cyanophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products include propyl alcohol, propionaldehyde, and propionic acid.

    Reduction: Products include primary amines and other reduced derivatives.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives of the cyanophenyl group.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyanophenyl group may enhance binding affinity and specificity to target proteins, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-1,2,4-triazol-3-yl)propyl)-3-(4-cyanophenyl)propanamide
  • N-(3-(pyrimidin-2-yl)propyl)-3-(4-cyanophenyl)propanamide

Uniqueness

Compared to similar compounds, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide stands out due to its unique triazolopyrimidine structure, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c19-10-15-5-3-14(4-6-15)7-8-17(25)20-9-1-2-16-11-21-18-22-13-23-24(18)12-16/h3-6,11-13H,1-2,7-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWGQCXJRNAYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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